Biochemical Potency: USP30-I-1 vs. MF-094 and CMPD-39
USP30-I-1 exhibits a biochemical IC50 of 94 nM against USP30, which is more potent than MF-094 (IC50 = 120 nM) but less potent than the highly optimized covalent inhibitor FT385 (IC50 = 1.5 nM) . In a pre-incubation assay (30 min), USP30-I-1's IC50 improves to ~4 nM, demonstrating its time-dependent covalent inhibition [1]. This places USP30-I-1 as a moderately potent covalent inhibitor, distinct from noncovalent analogs like CMPD-39 (IC50 = 20 nM) .
| Evidence Dimension | Biochemical IC50 against USP30 |
|---|---|
| Target Compound Data | 94 nM (standard assay); ~4 nM (with 30 min pre-incubation) |
| Comparator Or Baseline | MF-094: 120 nM; CMPD-39: 20 nM; FT385: 1.5 nM |
| Quantified Difference | USP30-I-1 is 1.3-fold more potent than MF-094; 4.7-fold less potent than CMPD-39; 62.7-fold less potent than FT385 in standard assay; but with pre-incubation, potency increases ~23.5-fold. |
| Conditions | Biochemical fluorescence intensity assay; SH-SY5Y neuroblastoma cell lysates |
Why This Matters
USP30-I-1 offers a balanced potency profile suitable for studies requiring covalent inhibition without the extreme potency of FT385, allowing dose-response flexibility.
- [1] IndraLab statements: USP30-I-1 IC50 ~4 nM after 30 min preincubation. View Source
